molecular formula C21H28N2O6 B2401003 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(naphthalen-2-yloxy)ethanone formate CAS No. 1421451-91-3

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(naphthalen-2-yloxy)ethanone formate

Cat. No.: B2401003
CAS No.: 1421451-91-3
M. Wt: 404.463
InChI Key: GKHZGQIQQUHCGV-UHFFFAOYSA-N
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Description

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(naphthalen-2-yloxy)ethanone formate is a useful research compound. Its molecular formula is C21H28N2O6 and its molecular weight is 404.463. The purity is usually 95%.
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Scientific Research Applications

Photogeneration and Reactivity Studies

Research on naphthoquinone methides and their derivatives, including studies on photogeneration and reactivity, highlights their potential as purine selective DNA alkylating agents. These compounds exhibit significant differences in reactivity and efficiency of photogeneration, demonstrating their utility in studying DNA interactions and potential applications in developing therapeutic agents targeting specific DNA sequences (Verga et al., 2010).

Synthesis and Characterization of Schiff Base Ligands

The synthesis of novel Schiff base ligands from reactions involving naphthalene derivatives and their complexes with metals like Cu(II), Fe(II), and Pd(II) has been explored. These studies are crucial for understanding the interaction between naphthalene-based compounds and DNA, providing a foundation for the development of drug candidates with specific targeting capabilities (Kurt et al., 2020).

Synthesis of Arylmorpholine Hydrochlorides

Photophysics of Dihydroquinazolinone Derivatives

Investigations into the photophysics of dihydroquinazolinone derivatives, including those with naphthyl and morpholine groups, provide insights into their photophysical properties and potential applications in materials science for the development of novel photonic and electronic materials (Pannipara et al., 2017).

Reaction of Naphthoquinone Sulfonates with Amines

Studies on the reaction of naphthoquinone sulfonates with aliphatic amines, including morpholino derivatives, offer valuable information on the synthesis of colored 4-substituted naphthoquinones. These reactions are fundamental in developing analytical methods and understanding the chemical behavior of naphthoquinone derivatives (Asahi et al., 1984).

Properties

IUPAC Name

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-naphthalen-2-yloxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.CH2O2/c1-21(8-10-23)13-18-14-25-11-9-22(18)20(24)15-26-19-7-6-16-4-2-3-5-17(16)12-19;2-1-3/h2-7,12,18,23H,8-11,13-15H2,1H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHZGQIQQUHCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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